molecular formula C17H23BrN2 B1601041 1-Heptyl-4-(4-pyridyl)pyridinium bromide CAS No. 39127-10-1

1-Heptyl-4-(4-pyridyl)pyridinium bromide

Cat. No.: B1601041
CAS No.: 39127-10-1
M. Wt: 335.3 g/mol
InChI Key: GBJHAEPTEZMDHU-UHFFFAOYSA-M
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Description

1-Heptyl-4-(4-pyridyl)pyridinium bromide is a chemical compound with the molecular formula C17H23BrN2. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its pyridinium structure, which is a common feature in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Heptyl-4-(4-pyridyl)pyridinium bromide typically involves the reaction of 4,4’-bipyridine with heptyl bromide under specific conditions. The reaction is usually carried out in a solvent such as acetone, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-Heptyl-4-(4-pyridyl)pyridinium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce pyridine derivatives .

Scientific Research Applications

1-Heptyl-4-(4-pyridyl)pyridinium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Heptyl-4-(4-pyridyl)pyridinium bromide involves its interaction with specific molecular targets. The pyridinium ring can interact with biological molecules through electrostatic interactions and hydrogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    1,1’-Diheptyl-4,4’-bipyridinium dibromide: This compound is similar in structure but has two heptyl groups instead of one.

    Ethyl viologen dibromide: Another viologen derivative with different alkyl groups.

    Methyl viologen dichloride hydrate: Similar in structure but with methyl groups and chloride ions.

Uniqueness

1-Heptyl-4-(4-pyridyl)pyridinium bromide is unique due to its specific heptyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-heptyl-4-pyridin-4-ylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N2.BrH/c1-2-3-4-5-6-13-19-14-9-17(10-15-19)16-7-11-18-12-8-16;/h7-12,14-15H,2-6,13H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJHAEPTEZMDHU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[N+]1=CC=C(C=C1)C2=CC=NC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10523199
Record name 1-Heptyl-4-(pyridin-4-yl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10523199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39127-10-1
Record name 1-Heptyl-4-(pyridin-4-yl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10523199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Heptyl-4-(4-pyridyl)pyridinium bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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